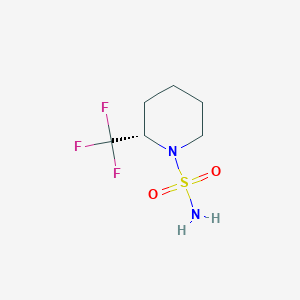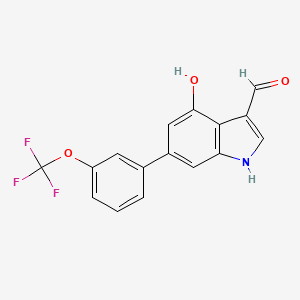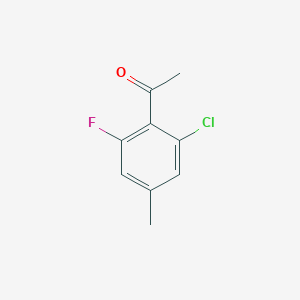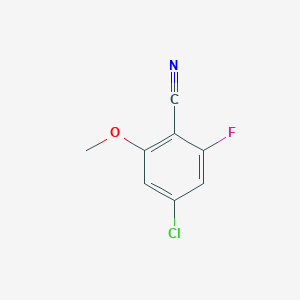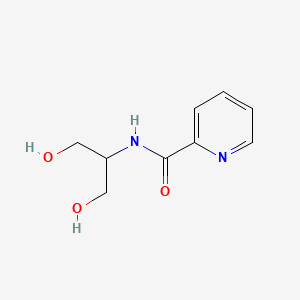![molecular formula C11H6ClN3O2S B13091158 2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole](/img/structure/B13091158.png)
2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole is a heterocyclic compound that features a thieno[3,4-d]imidazole core with a 2-chloro-5-nitrophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-nitroaniline with a thieno[3,4-d]imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide (CuI) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, solvents like DMF, catalysts like CuI.
Cyclization: Various cyclization agents and conditions depending on the desired product.
Major Products
Reduction: 2-(2-Amino-5-nitrophenyl)-1h-thieno[3,4-d]imidazole.
Substitution: 2-(2-Substituted-5-nitrophenyl)-1h-thieno[3,4-d]imidazole derivatives.
Applications De Recherche Scientifique
2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloro-5-nitrophenyl)-1h-imidazole: Similar structure but lacks the thieno ring.
2-(2-Chloro-5-nitrophenyl)-1h-benzimidazole: Contains a benzimidazole core instead of thieno[3,4-d]imidazole.
2-(2-Chloro-5-nitrophenyl)-1h-pyrazole: Features a pyrazole ring instead of thieno[3,4-d]imidazole.
Uniqueness
2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole is unique due to its thieno[3,4-d]imidazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological and chemical activities .
Propriétés
Formule moléculaire |
C11H6ClN3O2S |
|---|---|
Poids moléculaire |
279.70 g/mol |
Nom IUPAC |
2-(2-chloro-5-nitrophenyl)-1H-thieno[3,4-d]imidazole |
InChI |
InChI=1S/C11H6ClN3O2S/c12-8-2-1-6(15(16)17)3-7(8)11-13-9-4-18-5-10(9)14-11/h1-5H,(H,13,14) |
Clé InChI |
DXVUPXLXXROQKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NC3=CSC=C3N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


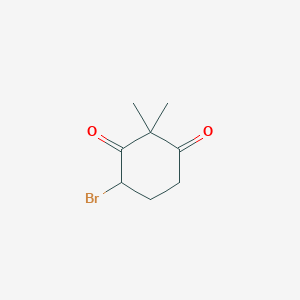
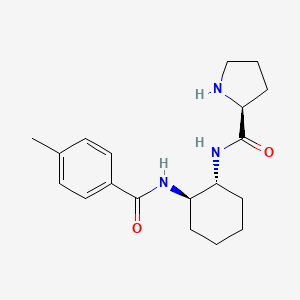
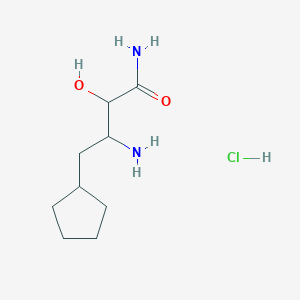
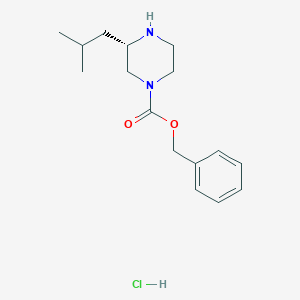
![1-[(2,2-Difluorocyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13091106.png)
![tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13091107.png)
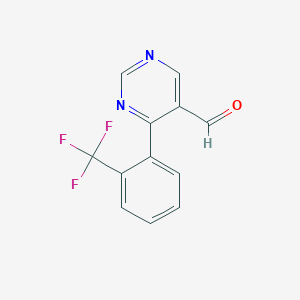
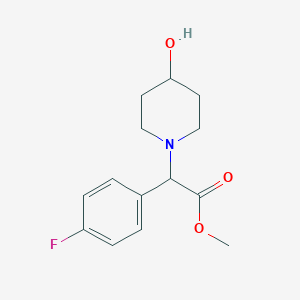
![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylbenzo[d][1,3]dioxol-5-amine oxalate](/img/structure/B13091128.png)
